4-Bromo-1H-pyrazole-3-carboxamide

Catalog No.
S699110
CAS No.
932-65-0
M.F
C4H4BrN3O
M. Wt
190 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1H-pyrazole-3-carboxamide

CAS Number

932-65-0

Product Name

4-Bromo-1H-pyrazole-3-carboxamide

IUPAC Name

4-bromo-1H-pyrazole-5-carboxamide

Molecular Formula

C4H4BrN3O

Molecular Weight

190 g/mol

InChI

InChI=1S/C4H4BrN3O/c5-2-1-7-8-3(2)4(6)9/h1H,(H2,6,9)(H,7,8)

InChI Key

OVJPKNPBZYQCTR-UHFFFAOYSA-N

SMILES

C1=NNC(=C1Br)C(=O)N

Canonical SMILES

C1=NNC(=C1Br)C(=O)N

Theoretical Applications:

  • Antimicrobial activity: The pyrazole ring is a common scaffold in many known antibiotics and antifungal agents. The presence of the bromine atom and the carboxamide group in 4-BC might contribute to potential antimicrobial properties, but this is purely speculative and requires experimental validation.
  • Enzyme inhibition: Carboxamide derivatives have been shown to inhibit various enzymes involved in biological processes. 4-BC could potentially interact with specific enzymes, but its specific inhibitory activity and targets are entirely theoretical and need thorough investigation.
  • Medicinal chemistry: The combined presence of the pyrazole and carboxamide groups makes 4-BC an interesting candidate for further exploration in medicinal chemistry. These functional groups can be modified to create new derivatives with potentially diverse biological activities. However, this is still in the realm of theoretical proposals and requires substantial research efforts.

4-Bromo-1H-pyrazole-3-carboxamide is a heterocyclic organic compound characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and a carboxamide functional group at the 3-position. Its molecular formula is C4H3BrN4OC_4H_3BrN_4O with a molecular weight of approximately 190.98 g/mol. The compound exhibits a unique structure that allows for various chemical interactions and biological activities, making it a subject of interest in medicinal chemistry and material science.

Due to its functional groups:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to various derivatives.
  • Acid-Base Reactions: The carboxamide group can act as both an acid and a base, allowing for proton transfer reactions.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.

These reactions facilitate the synthesis of more complex molecules and derivatives, expanding its utility in organic synthesis.

Research indicates that compounds containing pyrazole rings, including 4-bromo-1H-pyrazole-3-carboxamide, exhibit various biological activities:

  • Antimicrobial Properties: Some studies suggest that pyrazole derivatives have significant antimicrobial effects against bacteria and fungi.
  • Anti-inflammatory Effects: Pyrazole compounds have been investigated for their potential to reduce inflammation.
  • Anticancer Activity: Certain pyrazole derivatives demonstrate cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

The specific biological activities of 4-bromo-1H-pyrazole-3-carboxamide may vary based on its structural modifications and the presence of other substituents.

Several methods have been reported for synthesizing 4-bromo-1H-pyrazole-3-carboxamide:

  • Bromination of Pyrazole Derivatives: Starting with pyrazole, bromination can be achieved using bromine or brominating agents under controlled conditions.
  • Carboxylation Reactions: The introduction of the carboxamide group can be accomplished through the reaction of brominated pyrazoles with amines or isocyanates.
  • Multi-step Synthesis: A combination of reactions involving hydrazines and carbonyl compounds can yield the desired product through cyclization and subsequent functional group transformations .

4-Bromo-1H-pyrazole-3-carboxamide has several applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for developing new drugs, particularly in treating infections or inflammatory diseases.
  • Agricultural Chemicals: Potential use as a pesticide or herbicide due to its antimicrobial properties.
  • Material Science: Its unique structure may be utilized in developing new materials with specific electronic or optical properties.

Studies on the interactions of 4-bromo-1H-pyrazole-3-carboxamide with biological macromolecules (like proteins and nucleic acids) are crucial for understanding its mechanism of action. Research has indicated that:

  • It may interact with specific enzymes or receptors, influencing biochemical pathways.
  • Structure-activity relationship (SAR) studies help identify how modifications to the compound affect its interactions and efficacy.

These studies are essential for optimizing its use in therapeutic applications.

Several compounds share structural similarities with 4-bromo-1H-pyrazole-3-carboxamide. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid84547-86-40.91
Methyl 4-bromo-1H-pyrazole-3-carboxylate81190-89-80.91
Ethyl 4-bromo-1H-pyrazole-3-carboxylate5932-34-30.88
5-Bromo-1H-pyrazole-3-carboxylic acid1328893-16-80.70
4-Bromo-5-nitro-1H-pyrazole-3-carboxylic acid84547-93-30.74

Uniqueness

The uniqueness of 4-bromo-1H-pyrazole-3-carboxamide lies in its specific combination of a bromine substituent and a carboxamide group, which may impart distinct biological properties compared to other similar compounds. Its ability to participate in diverse

The compound features a pyrazole core with systematic substitutions:

PropertyValue
IUPAC Name4-Bromo-1H-pyrazole-3-carboxamide
Molecular FormulaC₄H₄BrN₃O
Molecular Weight190.00 g/mol
CAS Number932-65-0
SMILESNC(=O)C1=C(Br)N=NC1
InChI KeyOVJPKNPBZYQCTR-UHFFFAOYSA-N

The pyrazole ring contains two adjacent nitrogen atoms, with bromine at position 4 and a carboxamide (-CONH₂) group at position 3. X-ray crystallography and NMR studies confirm the planar aromatic structure, with intramolecular hydrogen bonding between the amide proton and the adjacent nitrogen.

Historical Context and Discovery

First registered in 2007 (PubChem CID: 23533434), 4-bromo-1H-pyrazole-3-carboxamide emerged as a key intermediate in synthesizing androgen receptor antagonists and cyclin-dependent kinase inhibitors. Patents from 2012–2016 highlight its role in Suzuki-Miyaura cross-coupling reactions to generate biaryl pyrazole derivatives for oncology applications. For example, it facilitated the synthesis of 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile, a precursor to prostate cancer therapeutics.

Classification in Pyrazole Derivatives

As a member of the pyrazole family, this compound falls under heterocyclic aromatic organic compounds. Its classification includes:

  • Monosubstituted pyrazoles: Bromine and carboxamide groups introduce steric and electronic effects that enhance reactivity.
  • Pharmacologically active derivatives: Similar to celecoxib and rimonabant, it serves as a scaffold for designing enzyme inhibitors.
  • Halogenated pyrazoles: The bromine atom enables participation in palladium-catalyzed reactions, distinguishing it from non-halogenated analogs.

XLogP3

0.1

Wikipedia

4-Bromo-1H-pyrazole-3-carboxamide

Dates

Modify: 2023-08-15

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